4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (4C-TDCA) is a chemical compound belonging to the class of thiadiazole carboxylic acids. It is an important intermediate used in the synthesis of organic compounds, and has potential applications in drug discovery and other areas. 4C-TDCA is a colorless solid with a molecular formula of C8H5ClN2O2S.
Scientific Research Applications
Antiviral Activity
Researchers have synthesized derivatives such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which showed potential antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010).
Antimicrobial Agents
A study focused on synthesizing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds demonstrated moderate antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
Heterocyclic Synthesis
The synthesis of novel heterocyclic systems, such as [1,2,3]thiadiazolo[5,4-e][1,4]oxazepine, by reacting the ethyl ester of 5-chloro-1,2,3-thiadiazole-5-carboxylic acid with diethanolamine, has been reported. This highlights a method for synthesizing complex heterocycles for further biological evaluation (Kropotina et al., 2008).
Fungicide Activity
A series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles were synthesized and showed potential wide-spectrum fungicide activity, indicating that thiadiazole-containing compounds could serve as lead compounds for developing new fungicides (Fan et al., 2010).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron, demonstrating potential applications in protecting metals from corrosion. The study utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict their effectiveness (Kaya et al., 2016).
Structural Analysis
The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using various spectroscopic techniques and X-ray diffraction, offering insights into the structure-activity relationships of such compounds (Kerru et al., 2019).
properties
IUPAC Name |
4-(4-chlorophenyl)thiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZXPUOSBLLCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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